1-(2-Chloroethyl)naphthalene

Medicinal chemistry Anticancer agents DNA alkylation

1-(2-Chloroethyl)naphthalene (CAS 41332-02-9), also named 1-(1-naphthyl)-2-chloroethane, is an organochlorine compound with the molecular formula C₁₂H₁₁Cl and a molecular weight of 190.67 g/mol. It consists of a naphthalene ring system substituted at the 1-position with a 2-chloroethyl side chain.

Molecular Formula C12H11Cl
Molecular Weight 190.67 g/mol
CAS No. 41332-02-9
Cat. No. B015307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chloroethyl)naphthalene
CAS41332-02-9
Synonyms1-(2-Chloroethyl)naphthalene;  2-α-Naphthylethyl Chloride; 
Molecular FormulaC12H11Cl
Molecular Weight190.67 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2CCCl
InChIInChI=1S/C12H11Cl/c13-9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8-9H2
InChIKeyCOIBFCUQUWJKEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Chloroethyl)naphthalene (CAS 41332-02-9): Chemical Identity, Core Structural Features, and Procurement-Relevant Profile


1-(2-Chloroethyl)naphthalene (CAS 41332-02-9), also named 1-(1-naphthyl)-2-chloroethane, is an organochlorine compound with the molecular formula C₁₂H₁₁Cl and a molecular weight of 190.67 g/mol [1]. It consists of a naphthalene ring system substituted at the 1-position with a 2-chloroethyl side chain. At ambient temperature, the compound is a light yellow to amber or dark green clear liquid with a density of 1.15 g/cm³ at 20°C and a boiling point of 168°C at 17 mmHg . The chlorine atom positioned on the terminal carbon of the ethyl linker serves as a competent leaving group, making this compound a key electrophilic building block in medicinal chemistry, most notably as the core alkylating precursor in the synthesis of achiral seco-amino-cyclopropylbenz[e]indolone (seco-CBI) anticancer agents related to the duocarmycins and CC-1065 [2].

Why 1-(2-Chloroethyl)naphthalene Cannot Be Interchanged with Its Positional Isomers or Bromo Analogs in Research and Development


Systematic structure–activity relationship (SAR) studies of the seco-CBI duocarmycin analog class have established that the precise substitution pattern on the naphthalene core, the position of the leaving group on the ethyl linker, and the identity of the halogen atom are not interchangeable parameters [1]. In the achiral seco-CBI series, the 1-substituted naphthalene topology is essential for correct presentation of the chloroethyl warhead to the DNA minor groove binding site; substitution at the 2-position of the naphthalene ring yields a regioisomer that cannot productively engage the same DNA sequence context. Furthermore, the nature of the leaving group (chlorine vs. bromine vs. hydroxyl) directly governs the rate of Winstein cyclisation, the intracellular activation step that converts seco-CBI prodrugs into their DNA-alkylating cyclopropabenzindolone (CBI) forms . A 1948 head-to-head pharmacological study of N-(2-haloalkyl)-1-naphthalenemethylamine derivatives demonstrated that the chloro and bromo analogs were equi-effective on a molecular basis [2], yet the significantly higher molecular weight and boiling point of the bromo analog (237–238°C vs. 168°C/17 mmHg) impose practical disadvantages for synthetic handling and purification. Substitution with a hydroxyl leaving group abolishes alkylating activity entirely, as documented by the essential requirement for a good leaving group on the ethyl moiety for biological potency [1]. These interconnected structural constraints mean that generic or cost-driven substitution among in-class naphthylethyl halides carries a high risk of project failure.

Quantitative Differentiation Evidence for 1-(2-Chloroethyl)naphthalene vs. Closest Analogs


Validated Core Precursor for Sub-Micromolar Cytotoxic Achiral seco-CBI Anticancer Agents

The 1-(2-chloroethyl)naphthalene scaffold is the specific core structure employed in a series of eight achiral seco-amino-CBI and seco-hydroxy-CBI compounds (11a–g and 12) that demonstrated sub-micromolar IC₅₀ cytotoxicity across human (K562) and murine (B16, L1210, P815) cancer cell lines [1]. In the NCI-60 human tumor cell line panel, lead compounds 11a and 12 showed broad-spectrum activity against lung, colon, melanoma, renal, and breast cancer lines at concentrations in the sub-micromolar range. In vivo, compound 11a, at 15 mg/kg i.p., produced a significant anticancer effect in a human SC-OVCAR-3 ovarian cancer xenograft in scid mice without toxicity to murine bone marrow cell growth, in contrast to the previously reported racemic seco-CBI-TMI (compound 4) which was toxic at the same dose [1]. The structural class explicitly requires the 1-substituted 2-chloroethylnaphthalene architecture; the 2-substituted naphthalene regioisomer is not represented in any active compound from this validated series, providing strong class-level inference that the 1-position topology is essential for productive DNA minor groove engagement [1].

Medicinal chemistry Anticancer agents DNA alkylation seco-CBI duocarmycin analogs

Essential Intermediate for Centanamycin (ML-970): A DNA-Binding Agent with NCI-60 Mean GI50 of 34 nM

1-(2-Chloroethyl)naphthalene is the direct synthetic precursor to 1-(2-chloroethyl)-2,4-diaminonaphthalene, which is the key naphthalene fragment required for the formal condensation that yields Centanamycin (ML-970, AS-I-145, NSC 716970) [1]. Centanamycin is an indolecarboxamide DNA-binding agent that bears the 1-(2-chloroethyl)naphthalene motif and exhibits an average GI₅₀ of 34 nM across the NCI-60 cell line panel . Analogs built on the 2-substituted naphthalene scaffold are not reported as precursors to Centanamycin or any equivalently characterized DNA-alkylating clinical candidate. The 1-position chloroethyl substitution on naphthalene is therefore a structurally defined, pharmacologically validated entry point to this specific clinical-stage chemotype.

Medicinal chemistry Antineoplastic agents DNA-binding agents Centanamycin

Boiling Point Differential of ~70°C vs. 1-(2-Bromoethyl)naphthalene Provides Practical Purification Advantage

The boiling point of 1-(2-chloroethyl)naphthalene is 168°C at 17 mmHg (corresponding to approximately 314.8 ± 11.0°C at 760 mmHg ), whereas 1-(2-bromoethyl)naphthalene boils at 237–238°C at 760 mmHg . This ~70°C difference under atmospheric pressure is directly relevant to laboratory-scale distillation and purification workflows. The lower boiling point of the chloro compound enables gentler thermal conditions during solvent removal and vacuum distillation, reducing the risk of thermal decomposition, which is particularly important given the compound's moisture sensitivity and the requirement for storage under inert gas . The bromo analog also has a significantly higher density (1.646 g/mL vs. 1.15 g/cm³) and lower flash point (110°C vs. 139°C [REFS-2, REFS-3]), making the chloro compound more favorable from a handling and safety perspective.

Physical organic chemistry Process chemistry Purification Distillation

Leaving Group Quality: Chlorine is Essential for Potent Anticancer Activity; Hydroxyl Substitution Abolishes Cytotoxicity

In systematic SAR studies of the seco-CBI series, Lee et al. (2005) explicitly established that 'a good leaving group on the ethyl moiety… is essential for activity' [1]. This conclusion was reinforced by Twum et al. (2015), who demonstrated that Winstein cyclisation of 1-chloromethyl-3-substituted-5-hydroxy-2,3-dihydrobenzo[e]indoles (seco-CBIs) to the DNA-reactive CBI form proceeds at physiological pH only when a competent leaving group (chlorine) is present, and that chlorine can be replaced by alternative leaving groups solely for the purpose of tuning the cyclisation rate . The corresponding hydroxyl analog 1-(2-hydroxyethyl)naphthalene lacks any leaving group capacity and is used exclusively as a precursor for non-alkylating derivatives such as copolyesters and ethers [2]. The 1948 pharmacological study by Loew and Micetich further showed that the chloro and bromo N-(2-haloalkyl)-1-naphthalenemethylamine derivatives were equi-effective [3], indicating that while bromine is tolerated, it offers no biological potency advantage but imposes process chemistry penalties as described above.

Structure-activity relationship Leaving group Winstein cyclisation Prodrug activation

Aqueous Solubility of 2.1 mg/L Defines Solvent Requirements for Biological Assay and Formulation

1-(2-Chloroethyl)naphthalene has a measured aqueous solubility of 2.1E-3 g/L (2.1 mg/L) at ambient temperature . This sparingly soluble profile is consistent with its computed logP of 4.4 [1] and the absence of hydrogen bond donors or acceptors [1], classifying it as a highly lipophilic compound. In practice, the compound is freely soluble in common organic solvents including acetone, dichloromethane, ethyl acetate, and methanol . The bromo analog 1-(2-bromoethyl)naphthalene has an even higher density and comparable lipophilicity but a markedly higher boiling point, complicating solvent-switching operations commonly required in multi-step syntheses. Researchers designing in vitro assays with this compound must plan for organic co-solvent (e.g., DMSO) stock solutions at concentrations empirically determined to avoid precipitation upon aqueous dilution, as recommended by vendor solubility guidelines [2].

Physicochemical properties Solubility Formulation Assay development

Analytical Purity Specification: ≥95.0% (GC) and NMR Structure Confirmation from Multiple Authoritative Vendors

Multiple independent authoritative vendors, including Tokyo Chemical Industry (TCI) and Aladdin Scientific , supply 1-(2-chloroethyl)naphthalene with a minimum purity specification of ≥95.0% as determined by gas chromatography (GC), supplemented by NMR confirmation of structure. The compound is also cataloged in the AIST Spectral Database for Organic Compounds (SDBS) with full ¹H NMR, ¹³C NMR, IR, and mass spectral data available [1], providing a definitive reference standard for identity verification. In contrast, the 2-substituted regioisomer 2-(2-chloroethyl)naphthalene and the secondary benzylic chloride isomer 1-(1-chloroethyl)naphthalene are less widely available from major reagent suppliers, with fewer documented spectral reference datasets, creating additional analytical burden for researchers who might consider them as alternatives.

Quality control Analytical chemistry Procurement Purity specification

Procurement-Driven Application Scenarios for 1-(2-Chloroethyl)naphthalene Based on Verified Evidence


Synthesis of Achiral seco-CBI Anticancer Agents for DNA Minor Groove Alkylation Studies

Medicinal chemistry laboratories developing duocarmycin and CC-1065 analogs should procure 1-(2-chloroethyl)naphthalene as the validated starting material for constructing achiral seco-amino-CBI and seco-hydroxy-CBI warheads. As demonstrated by Lee et al. (2005), the 1-(2-chloroethyl)naphthalene core yields compounds with sub-micromolar IC₅₀ cytotoxicity across multiple cancer cell lines and covalent DNA sequence specificity for the 5'-AAAAA-3' motif, comparable to adozelesin . The achiral nature of this chemotype eliminates the synthetic complexity and analytical challenges associated with chiral resolution, making it the preferred scaffold for structure–activity relationship campaigns and prodrug development programs .

Multi-Step Synthesis of Centanamycin (ML-970) and Analogs for NCI-60 Anticancer Screening

Groups engaged in the synthesis of Centanamycin (ML-970, AS-I-145, NSC 716970) or its structural analogs require 1-(2-chloroethyl)naphthalene as the obligatory precursor to 1-(2-chloroethyl)-2,4-diaminonaphthalene, the naphthalene fragment that undergoes formal condensation with 5,6,7-trimethoxyindole-2-carboxylic acid . Centanamycin exhibits an average GI₅₀ of 34 nM in the NCI-60 panel and has demonstrated potent antimalarial and transmission-blocking activity . The 2-substituted naphthalene regioisomer cannot replicate this validated synthetic route, and procurement of the 1-substituted compound is essential for fidelity to published procedures.

Organic Synthesis Intermediate for Naphthalene-Containing Pharmacophores Requiring Distillation Purification

Process chemistry and medicinal chemistry laboratories that require purification of the halogenated naphthalene intermediate by vacuum distillation should select 1-(2-chloroethyl)naphthalene over the bromo analog based on its substantially lower boiling point (168°C/17 mmHg vs. 237–238°C/760 mmHg for the bromo compound) and higher flash point (139°C vs. 110°C) [REFS-1, REFS-2]. These properties permit gentler distillation conditions, reducing the risk of thermal decomposition and simplifying equipment requirements. The compound must be stored under inert gas with protection from moisture, as specified by the manufacturer , and is compatible with standard organic solvents (acetone, DCM, EtOAc, MeOH) for subsequent synthetic steps .

Biochemical and Biophysical Studies of DNA Alkylation Mechanism Using the Winstein Cyclisation Model

Research groups investigating the mechanism of DNA minor groove alkylation by cyclopropabenzindolone (CBI) prodrugs can use 1-(2-chloroethyl)naphthalene-derived seco-CBI compounds as mechanistic probes. The Winstein cyclisation, which converts the seco (open) form to the DNA-reactive cyclopropyl form at physiological pH, is critically dependent on the chlorine leaving group . The 2015 study by Twum et al. established that the chlorine atom can be replaced solely for the purpose of tuning cyclisation rate, and that a model 5-NH₂-seco-CBI derived from this chemical series demonstrated a DNA melting temperature shift of ΔTₘ = 13°C and an IC₅₀ of 18 nM against LNCaP human prostate cancer cells . This well-characterized system provides a robust platform for investigating leaving group effects, DNA sequence selectivity, and prodrug activation kinetics, all of which depend on the specific 1-(2-chloroethyl)naphthalene structural motif.

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